molecular formula C21H15I4NO5 B15293026 (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid

(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid

Cat. No.: B15293026
M. Wt: 869.0 g/mol
InChI Key: CKPJRPBUMLVOFC-KRWDZBQOSA-N
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Description

(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is a complex organic compound characterized by the presence of multiple iodine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by coupling reactions to introduce the amino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: Iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds.

Scientific Research Applications

(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content.

    Medicine: Explored for its therapeutic potential in treating thyroid-related disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in binding to target proteins, influencing their activity and function. This compound may modulate signaling pathways related to thyroid hormone regulation and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine: A thyroid hormone with a similar iodine-rich structure.

    Triiodothyronine: Another thyroid hormone with three iodine atoms.

    Iodophenol Derivatives: Compounds with phenol groups substituted with iodine atoms.

Uniqueness

(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15I4NO5

Molecular Weight

869.0 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C21H15I4NO5/c22-13-8-11(1-3-18(13)27)30-19-4-2-12(9-14(19)23)31-20-15(24)5-10(6-16(20)25)7-17(26)21(28)29/h1-6,8-9,17,27H,7,26H2,(H,28,29)/t17-/m0/s1

InChI Key

CKPJRPBUMLVOFC-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)C[C@@H](C(=O)O)N)I)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)CC(C(=O)O)N)I)I)I)O

Origin of Product

United States

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